molecular formula C17H17N3OS B15005275 3-amino-4,5,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide

3-amino-4,5,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B15005275
M. Wt: 311.4 g/mol
InChI Key: MPUABCIMTLEMSX-UHFFFAOYSA-N
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Description

3-amino-4,5,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with amino, trimethyl, and phenyl groups. It has garnered interest in the scientific community due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4,5,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 4-bromoacetophenone with 3,4-dimethoxybenzaldehyde in the presence of ethanol and sodium hydroxide to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione. The final step involves the reaction of pyridinethione with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-amino-4,5,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thienopyridine compounds .

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of other heterocyclic compounds.

    Biology: The compound exhibits antimicrobial activity against strains such as E. coli, B. mycoides, and C.

    Medicine: It has potential pharmacological applications due to its antimicrobial properties.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-amino-4,5,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth. The compound targets specific enzymes and pathways involved in microbial metabolism, thereby exerting its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • Thieno[3,2-d]pyrimidine derivatives
  • Thieno[3,4-b]pyridine derivatives
  • Pyridinethione derivatives

Uniqueness

3-amino-4,5,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl and phenyl substitutions enhance its lipophilicity and membrane permeability, contributing to its potent antimicrobial activity .

Properties

Molecular Formula

C17H17N3OS

Molecular Weight

311.4 g/mol

IUPAC Name

3-amino-4,5,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C17H17N3OS/c1-9-10(2)13-14(18)15(22-17(13)19-11(9)3)16(21)20-12-7-5-4-6-8-12/h4-8H,18H2,1-3H3,(H,20,21)

InChI Key

MPUABCIMTLEMSX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)NC3=CC=CC=C3)C

Origin of Product

United States

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